N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-5-methylazepan-4-amine
Description
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-5-methylazepan-4-amine is a compound that features a unique structure combining an oxazole ring with an azepane ring
Properties
IUPAC Name |
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-5-methylazepan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-10-4-6-15-7-5-13(10)16-8-12-9-17-14(18-12)11-2-3-11/h9-11,13,15-16H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBMBPCCUGIBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCC1NCC2=CN=C(O2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a precursor containing a nitrile oxide and an unsaturated compound to form the oxazole ring . The azepane ring can then be introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for the cyclization and substitution steps.
Chemical Reactions Analysis
Types of Reactions
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-5-methylazepan-4-amine can undergo a variety of chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under certain conditions to form oxazolone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The azepane ring can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halogenated reagents and a base catalyst.
Major Products
The major products formed from these reactions include oxazolone derivatives, amine derivatives, and various substituted azepane compounds.
Scientific Research Applications
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-5-methylazepan-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated as a potential therapeutic agent due to its unique structure and biological activity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-5-methylazepan-4-amine involves its interaction with specific molecular targets in the body. The oxazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The azepane ring can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor that includes an oxazole structure.
Uniqueness
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-5-methylazepan-4-amine is unique due to the combination of the oxazole and azepane rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
